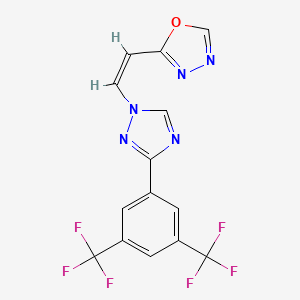
KPT-251
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KPT-251 is a synthetic organic compound that features a combination of triazole and oxadiazole rings
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Antimicrobial Agents: Compounds with triazole and oxadiazole rings are often studied for their antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly for diseases where trifluoromethyl groups enhance bioactivity.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Dyes and Pigments: The compound could be used in the synthesis of new dyes or pigments with unique properties.
生化学分析
Biochemical Properties
KPT-251 binds in the NES-binding groove, which is located on the central, convex side of the CRM1 ring . This binding interaction is crucial for the biochemical activity of this compound. The compound interacts with several proteins, including p53, pRb, and survivin . These interactions modulate the levels of these proteins, influencing biochemical reactions within the cell .
Cellular Effects
This compound has been shown to suppress melanoma cell proliferation . It modulates levels of p53, pRb, survivin, and ERK phosphorylation, leading to cell-cycle arrest and apoptosis . The compound’s influence on cell function extends to its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NES-binding groove of the CRM1 ring . This binding prevents the export of proteins from the nucleus, leading to an accumulation of these proteins within the nucleus . This accumulation can lead to changes in gene expression and can trigger cell-cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce cell-cycle arrest and apoptosis over a period of 72 hours . This suggests that the compound’s effects are not immediate but occur over time. The stability and degradation of this compound in these settings have not been explicitly reported.
Dosage Effects in Animal Models
In animal models, this compound has been shown to effectively suppress the growth of MV4-11 cells when administered at a dosage of 75 mg/kg/day . It has also been shown to suppress tumor growth in melanoma xenograft models when administered at a dosage of 50 mg/kg . These studies suggest that the effects of this compound can vary with different dosages.
Transport and Distribution
This compound is an inhibitor of CRM1, a protein that mediates the transport of proteins from the nucleus to the cytoplasm . By binding to CRM1, this compound prevents the export of proteins, leading to their accumulation within the nucleus . This suggests that this compound influences the distribution of proteins within cells.
Subcellular Localization
This compound induces the nuclear accumulation of several proteins, including p53, pRb, and survivin . This suggests that this compound influences the subcellular localization of these proteins, directing them to the nucleus. The compound may also influence the activity or function of these proteins by altering their subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KPT-251 typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Oxadiazole Ring: This can be done by cyclizing hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl group or the triazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the vinyl group.
Substitution: The trifluoromethyl groups and the triazole ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce alcohols or alkanes.
作用機序
The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, the compound might disrupt cell membranes or inhibit key enzymes. As a catalyst, it could facilitate specific chemical transformations by stabilizing transition states.
類似化合物との比較
Similar Compounds
- (Z)-2-(2-(3-(3,5-dichlorophenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole
- (Z)-2-(2-(3-(3,5-dimethylphenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole
Uniqueness
The presence of trifluoromethyl groups in KPT-251 can significantly enhance its chemical stability, lipophilicity, and bioactivity compared to similar compounds with different substituents.
特性
IUPAC Name |
2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXTRYMMZGKIC-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)
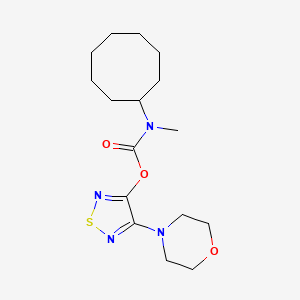

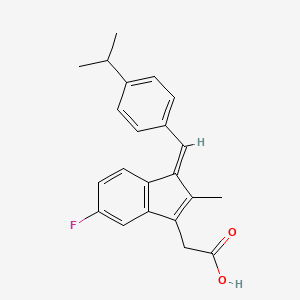
![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)
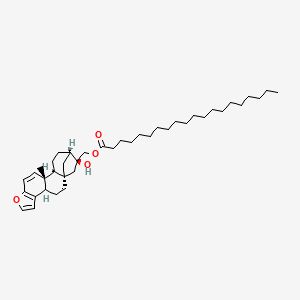
![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)
![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)
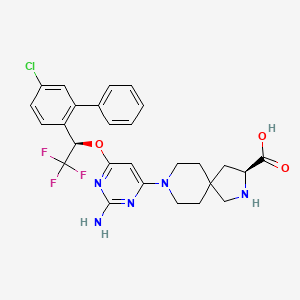
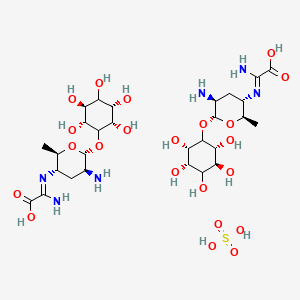
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B608310.png)
